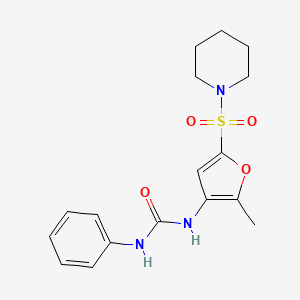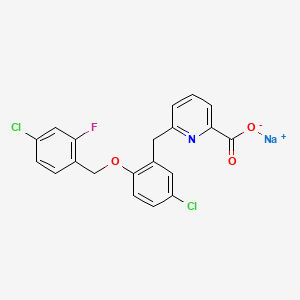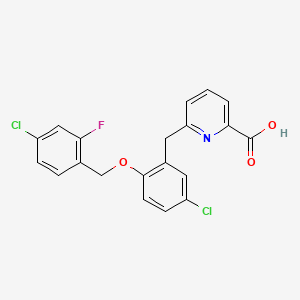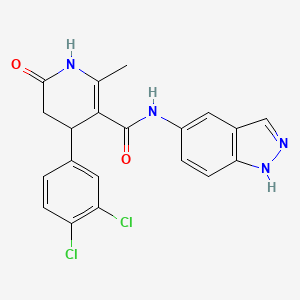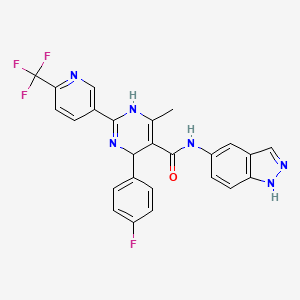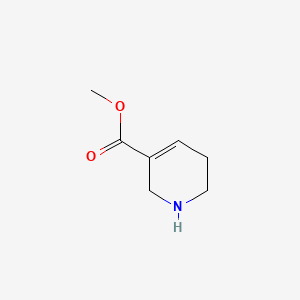
古瓦辛
概述
描述
古瓦辛是一种存在于槟榔中的氢化吡啶生物碱。 它是槟榔碱的N-脱甲基衍生物,也是古瓦柯林酯水解的产物 。 古瓦辛以其抑制γ-氨基丁酸摄取的作用而闻名 .
科学研究应用
Guvacine has several scientific research applications, including:
Chemistry: Guvacine is used as a model compound for studying the synthesis and reactions of pyridine alkaloids.
Biology: Guvacine’s role as a gamma-aminobutyric acid uptake inhibitor makes it valuable for studying neurotransmitter regulation and neuronal function.
Industry: Guvacine and its derivatives are used in the development of pharmaceuticals and other chemical products.
作用机制
古瓦辛通过选择性结合突触前γ-氨基丁酸再摄取转运蛋白发挥作用,从而阻止γ-氨基丁酸的再摄取。 这会增加突触间隙中γ-氨基丁酸的浓度,增强其对神经元活动的抑制效应 。 古瓦辛对突触后γ-氨基丁酸受体没有显著的亲和力 .
类似化合物:
槟榔碱: 一种与槟榔中发现的生物碱相关,以其毒蕈碱乙酰胆碱受体激动剂活性而闻名。
槟榔碱: 另一种槟榔碱的衍生物,具有与古瓦辛相似的特性。
古瓦柯林: 古瓦辛的酯形式,可以水解生成古瓦辛.
古瓦辛的独特性: 古瓦辛的独特性在于它可以特异性地抑制γ-氨基丁酸的摄取,而对γ-氨基丁酸受体没有明显的亲和力。 这使其成为研究γ-氨基丁酸相关过程和潜在治疗应用的宝贵工具 .
生化分析
Biochemical Properties
Guvacine is known to be a specific GABA reuptake inhibitor with no significant affinity at GABA receptors . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This interaction with GABA transporters plays a significant role in its biochemical reactions.
Cellular Effects
It is known that Guvacine influences cell function by binding selectively to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA . This can potentially influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
Guvacine’s molecular mechanism of action is primarily through its role as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .
Temporal Effects in Laboratory Settings
It is known that Guvacine is a specific GABA reuptake inhibitor , which suggests that its effects may change over time depending on the concentration of GABA in the synapse.
Metabolic Pathways
As a GABA reuptake inhibitor, it may interact with enzymes or cofactors involved in GABA metabolism .
Transport and Distribution
As a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .
Subcellular Localization
It is known that Guvacine binds selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized to the presynaptic neuron.
准备方法
合成路线和反应条件: 古瓦辛可以通过烟酸乙酯与苯环上含有供电子取代基的苯乙酰溴反应合成。 这种反应生成季吡啶鎓盐,然后用四氢硼钠还原得到乙基1-(2-芳基-2-羟乙基)-1,2,5,6-四氢吡啶-3-羧酸酯。 这些化合物的酸水解导致生成古瓦辛,产率在76%到93%之间 .
工业生产方法: 古瓦辛的工业生产方法没有详细记载。 上述合成方法可以根据反应条件和纯化过程的适当优化,改编为更大规模的生产。
化学反应分析
反应类型: 古瓦辛会发生几种类型的化学反应,包括:
氧化: 古瓦辛可以被氧化形成各种衍生物。
还原: 还原反应可以改变古瓦辛的结构,从而产生不同的产物。
取代: 古瓦辛可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 四氢硼钠通常用于还原反应。
取代: 各种卤化剂和亲核试剂可用于取代反应。
主要形成的产物: 这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可以产生古瓦辛的不同氢化形式。
4. 科研应用
古瓦辛在科研方面有几个应用,包括:
化学: 古瓦辛被用作研究吡啶生物碱合成和反应的模型化合物。
生物学: 古瓦辛作为γ-氨基丁酸摄取抑制剂的作用使其成为研究神经递质调节和神经元功能的宝贵工具。
医学: 古瓦辛已被提议用于治疗神经系统疾病,如阿尔茨海默病、癫痫和精神分裂症.
工业: 古瓦辛及其衍生物用于开发药物和其他化学产品。
相似化合物的比较
Arecoline: A related alkaloid found in areca nuts, known for its muscarinic acetylcholine receptor agonist activity.
Arecaidine: Another derivative of arecoline, with similar properties to guvacine.
Guvacoline: The ester form of guvacine, which can be hydrolyzed to produce guvacine.
Uniqueness of Guvacine: Guvacine is unique due to its specific inhibition of gamma-aminobutyric acid uptake without significant affinity for gamma-aminobutyric acid receptors. This makes it a valuable tool for studying gamma-aminobutyric acid-related processes and potential therapeutic applications .
属性
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZOWFRBNTPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871702 | |
| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |
| Record name | Guvacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors. | |
| Record name | Guvacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
498-96-4 | |
| Record name | Guvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guvacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
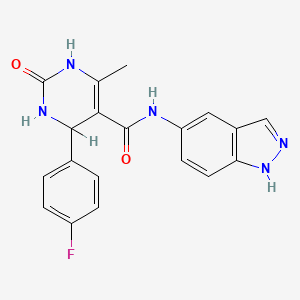
![6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride](/img/structure/B1672364.png)
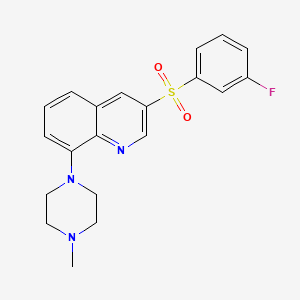
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
